molecular formula C14H15N3O3 B2460620 2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) CAS No. 338422-82-5

2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate)

Cat. No.: B2460620
CAS No.: 338422-82-5
M. Wt: 273.292
InChI Key: OADIVLOHTMMQBM-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) is a complex organic compound with the molecular formula C14H15N3O3. It is known for its unique structure, which includes a quinoxaline core substituted with an acetyl group and a dimethylaminoethenyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) typically involves the following steps:

Industrial Production Methods

the synthesis likely follows similar steps as the laboratory methods, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-acetylquinoxaline
  • 3-(dimethylamino)ethenylquinoxaline
  • 1,4-diium-1,4-bis(olate) derivatives

Uniqueness

2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) stands out due to its unique combination of functional groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

IUPAC Name

1-[3-[(E)-2-(dimethylamino)ethenyl]-4-oxido-1-oxoquinoxalin-1-ium-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-10(18)14-13(8-9-15(2)3)16(19)11-6-4-5-7-12(11)17(14)20/h4-9H,1-3H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADIVLOHTMMQBM-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N(C2=CC=CC=C2[N+]1=O)[O-])C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(N(C2=CC=CC=C2[N+]1=O)[O-])/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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